3-Ethylpiperazine-2,5-dione
CAS No.: 103232-31-1
Cat. No.: VC8337525
Molecular Formula: C6H10N2O2
Molecular Weight: 142.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103232-31-1 |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.16 g/mol |
IUPAC Name | 3-ethylpiperazine-2,5-dione |
Standard InChI | InChI=1S/C6H10N2O2/c1-2-4-6(10)7-3-5(9)8-4/h4H,2-3H2,1H3,(H,7,10)(H,8,9) |
Standard InChI Key | JRPRGWJKMWJPHB-UHFFFAOYSA-N |
SMILES | CCC1C(=O)NCC(=O)N1 |
Canonical SMILES | CCC1C(=O)NCC(=O)N1 |
Chemical Structure and Physicochemical Properties
The core structure of 3-Ethylpiperazine-2,5-dione consists of a piperazine ring fused with two ketone groups, creating a rigid, planar framework. The ethyl group at position 3 introduces steric bulk and influences the compound’s lipophilicity, which is critical for its interactions with biological targets. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₆H₁₀N₂O₂ |
Molecular Weight | 142.16 g/mol |
CAS Number | 103232-31-1 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Lipophilicity (LogP) | Estimated ~0.5–1.0 |
The compound’s moderate lipophilicity suggests balanced solubility in both aqueous and organic media, making it suitable for formulation in drug delivery systems.
Synthesis and Optimization Strategies
The synthesis of 3-Ethylpiperazine-2,5-dione typically involves cyclocondensation reactions. A common method employs ethylamine and diethyl oxalate as precursors, facilitated by controlled temperature and catalytic conditions:
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Precursor Interaction: Ethylamine reacts with diethyl oxalate to form an intermediate α-ketoamide.
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Cyclization: Intramolecular nucleophilic attack by the amine group on the carbonyl carbon forms the piperazine-2,5-dione ring.
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Purification: The crude product is purified via recrystallization or chromatography to achieve >95% purity.
Reaction conditions such as solvent polarity (e.g., ethanol or methanol), temperature (60–80°C), and catalyst presence (e.g., p-toluenesulfonic acid) significantly impact yield. Industrial-scale production may employ continuous flow reactors to enhance efficiency.
Biological Activity and Mechanistic Insights
Piperazinediones are known for their diverse bioactivity profiles. While specific data on 3-Ethylpiperazine-2,5-dione are scarce, structural analogs provide insights:
Antiviral Applications
Piperazinedione analogs have shown inhibitory effects against HIV-1 and HSV-1 by interfering with viral protease activity. The rigid diketopiperazine core may serve as a scaffold for designing protease inhibitors, though further studies are needed to confirm this mechanism in 3-Ethylpiperazine-2,5-dione.
Anticancer Properties
Compounds with similar frameworks inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. By blocking IDO1, 3-Ethylpiperazine-2,5-dione could theoretically enhance T-cell-mediated tumor clearance, though in vitro validation is required.
Research Findings and Comparative Analysis
Recent studies highlight the role of substituents in modulating bioactivity. For example:
Compound | Substituent | Activity |
---|---|---|
3-Ethylpiperazine-2,5-dione | Ethyl | Underexplored |
3-Methylpiperazine-2,5-dione | Methyl | Moderate antibacterial |
3-Benzylpiperazine-2,5-dione | Benzyl | Strong IDO1 inhibition |
The ethyl group’s intermediate size may offer a balance between lipophilicity and steric hindrance, potentially optimizing target binding.
Applications in Medicinal Chemistry
The compound’s scaffold is valuable for designing:
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Peptidomimetics: Mimicking peptide structures to inhibit enzyme-substrate interactions.
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Small-Molecule Libraries: Serving as a core structure for high-throughput screening.
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Prodrugs: Functionalizing the diketopiperazine ring for controlled release.
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